MFCD18318578
Description
Such compounds typically feature nitrogen-containing aromatic rings (e.g., triazines) or functional groups like boronic acids, which are critical in Suzuki-Miyaura coupling reactions for drug synthesis .
Key inferred properties of MFCD18318578 include:
- Molecular Formula: Likely C₆H₃Cl₂N₃ (analogous to CAS 918538-05-3) or C₆H₅BBrClO₂ (similar to boronic acid derivatives) .
- Molecular Weight: ~180–240 g/mol, based on comparable compounds .
- Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in triazine derivatives with Log P values ~2.15–2.99 and moderate solubility .
Properties
IUPAC Name |
2-amino-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-22-11-3-2-7(5-10(11)14(15,16)17)8-4-9(13(20)21)12(18)19-6-8/h2-6H,1H3,(H2,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOMFEZDIPWSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688402 | |
| Record name | 2-Amino-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-89-4 | |
| Record name | 2-Amino-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18318578” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, often incorporating recycling of solvents and reagents to minimize waste. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD18318578” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” are carried out under specific conditions to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place in the presence of a solvent like ethanol or tetrahydrofuran. Substitution reactions may be conducted at elevated temperatures or under reflux conditions to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
“MFCD18318578” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, contributing to the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a drug candidate or a diagnostic agent.
Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and other industrial products, where its unique properties are advantageous.
Mechanism of Action
The mechanism by which “MFCD18318578” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Triazine Derivatives (CAS 918538-05-3): Exhibit higher halogen content (Cl₂), enhancing electrophilicity and reactivity in cross-coupling reactions . Lower solubility (0.24 mg/mL) compared to sulfonyl-containing compounds (CAS 6007-85-8, 2.94 mg/mL) due to reduced polarity .
Boronic Acid Derivatives (CAS 1046861-20-4) :
- Feature boronic acid groups, enabling use in Suzuki-Miyaura reactions for aryl-aryl bond formation .
- Similar Log P and solubility to triazines but distinct applications in materials science .
Sulfonyl-Containing Compounds (CAS 6007-85-8) :
- Higher solubility due to polar sulfonyl groups, making them suitable for aqueous-phase reactions .
- Lower molecular weight and Log P values indicate better membrane permeability .
Functional Analogs
Table 2: Functional and Application-Based Comparison
Key Observations :
Synthesis Efficiency : Boronic acid derivatives (CAS 1046861-20-4) achieve higher yields (>80%) under mild conditions compared to triazines (~60–70% yield) .
Stability : Triazines (CAS 918538-05-3) exhibit superior thermal stability, whereas sulfonyl compounds (CAS 6007-85-8) degrade under oxidative conditions .
Industrial Applicability : Sulfonyl derivatives are preferred for large-scale production due to straightforward purification, whereas boronic acids require stringent moisture control .
Research Findings and Limitations
- Triazines vs. Boronic Acids : Triazines excel in stability but lag in synthetic versatility, whereas boronic acids are pivotal in catalysis but face scalability challenges .
- Data Gaps : Exact bioactivity and pharmacokinetic data for this compound are unavailable, necessitating further studies using validated analytical methods (e.g., HPLC, NMR) as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
